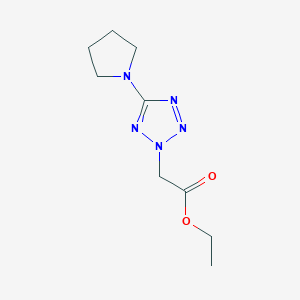
Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate
Übersicht
Beschreibung
"Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate" is a chemical compound of interest in various fields due to its structural complexity and potential applications. The compound is characterized by the presence of a tetrazole ring, a pyrrolidine group, and an ethyl acetate moiety. This combination contributes to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of NMR and mass spectroscopy for characterization, and X-ray diffraction studies for confirming molecular structure. For instance, a synthesis process involving pyridine derivatives has demonstrated the stabilization of crystal structures through hydrogen bond interactions, showcasing the intricate synthesis procedures that might be applicable to "Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate" (Kumara et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate" has been confirmed through single-crystal X-ray diffraction studies, revealing significant insights into the stabilization mechanisms via intramolecular interactions. The molecular electrostatic potential maps and quantum chemical computations offer a deeper understanding of the electronic properties, which are crucial for determining reactivity and interaction with biological targets (Kumara et al., 2019).
Chemical Reactions and Properties
The chemical behavior of "Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate" can be inferred from studies on similar molecules, which undergo various reactions such as nitration, bromination, and methylation, indicating a high degree of reactivity and potential for further functionalization. These reactions often lead to the formation of new bonds and structures, demonstrating the compound's versatility in synthetic chemistry (Ochi et al., 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Techniques like Hirshfeld surface analysis provide insight into the molecular interactions contributing to the compound's physical properties, highlighting the importance of O…H interactions in the molecular surface (Kumara et al., 2019).
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents and conditions, are essential for applications in synthesis and material science. The compound's ability to undergo a variety of chemical transformations, including the formation of coordination polymers and the interaction with transition-metal ions, underscores its potential in the development of new materials and catalysts (Hu et al., 2016).
Wissenschaftliche Forschungsanwendungen
Overview
Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate is a complex compound that finds applications in various scientific and industrial domains. The compound's derivatives and related chemical entities have been studied for their unique properties and potential uses. Below are some of the applications derived from the scientific research on this compound and its related chemicals.
Process Intensification in Chemical Production
Ethyl acetate, a related compound, is widely used in industries as a solvent and is pivotal in manufacturing processes of consumer products. Innovative techniques like Reactive Distillation and Microwave Reactive Distillation have been explored to intensify the production process of Ethyl Acetate, aiming for efficiency and economic effectiveness (Patil & Gnanasundaram, 2020).
Spaceflight Safety and Environmental Concerns
In spaceflight environments, such as the International Space Station (ISS), the presence of compounds like Ethyl Acetate can impact the air quality and safety. Understanding the maximum allowable concentrations of such volatile organic compounds is crucial for ensuring the health and safety of astronauts during missions (Williams & Ryder, 2023).
Pharmacological and Biochemical Research
Pyrrolidine, a component of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate, has been recognized for its versatility in drug discovery. Its inclusion in pharmaceutical compounds has been linked to potential treatment options for human diseases, owing to its ability to enhance stereochemistry and 3D structure of molecules, influencing their biological activity (Li Petri et al., 2021).
Biodegradation and Environmental Impact
Understanding the biodegradation and environmental fate of organic compounds, including Ethyl Tert-Butyl Ether (ETBE), is essential. Research has delved into the aerobic biodegradation pathways, identifying microorganisms capable of degrading such compounds, which is crucial for environmental safety and pollution control (Thornton et al., 2020).
Energy Storage and Recovery
Ethyl Acetate has been investigated for its potential in Liquid Organic Hydrogen Carrier (LOHC) processes. Its ability to be transformed into hydrogen and then back to Ethyl Acetate presents a promising avenue for sustainable energy storage and recovery, emphasizing renewable resources and environmental safety (Santacesaria et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-2-16-8(15)7-14-11-9(10-12-14)13-5-3-4-6-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDKCOQMAJMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371380 | |
| Record name | Ethyl [5-(pyrrolidin-1-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-tetrahydro-1H-pyrrol-1-YL-2H-1,2,3,4-tetraazol-2-YL)acetate | |
CAS RN |
175205-06-8 | |
| Record name | Ethyl 5-(1-pyrrolidinyl)-2H-tetrazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [5-(pyrrolidin-1-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)


